molecular formula C22H27NO6S B11431789 2-(methylsulfanyl)ethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

2-(methylsulfanyl)ethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11431789
M. Wt: 433.5 g/mol
InChI Key: WLJWDJWWGNFSFK-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)ethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a tetrahydroindole core, a trimethoxyphenyl group, and a methylsulfanyl ethyl ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)ethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be achieved through a multi-step process involving the following key steps:

  • Formation of the Tetrahydroindole Core: : The initial step involves the cyclization of appropriate precursors to form the tetrahydroindole core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative under acidic conditions.

  • Introduction of the Trimethoxyphenyl Group: : The trimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the tetrahydroindole core reacts with a trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with 2-(methylsulfanyl)ethanol. This can be achieved using standard esterification methods, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group in the tetrahydroindole core, converting it to an alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ester group. Nucleophiles such as amines or thiols can replace the ester group, leading to the formation of amides or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

2-(methylsulfanyl)ethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

  • Biological Studies: : Researchers use this compound to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways. It serves as a valuable tool for understanding the molecular mechanisms underlying various diseases.

  • Chemical Biology: : The compound is used in chemical biology to probe the function of specific proteins and enzymes. Its ability to modulate biological activity makes it a useful chemical probe in various assays and experiments.

  • Industrial Applications: : In industry, the compound may be used as an intermediate in the synthesis of other complex molecules. Its unique chemical properties make it a valuable building block for the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)ethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound can bind to various proteins, including enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.

  • Pathways Involved: : The compound can affect multiple signaling pathways, including those related to cell growth, apoptosis, and inflammation. By modulating these pathways, it can exert therapeutic effects in various disease models.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)ethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: : This compound is similar in structure but lacks the trimethoxyphenyl group. It may have different biological activities and applications.

  • 2-(methylsulfanyl)ethyl 3-methyl-4-oxo-6-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: : This compound has a methoxyphenyl group instead of a trimethoxyphenyl group, which may affect its chemical properties and biological activities.

Uniqueness

The presence of the trimethoxyphenyl group in 2-(methylsulfanyl)ethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other scientific research applications.

Properties

Molecular Formula

C22H27NO6S

Molecular Weight

433.5 g/mol

IUPAC Name

2-methylsulfanylethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C22H27NO6S/c1-12-19-15(23-20(12)22(25)29-6-7-30-5)8-13(9-16(19)24)14-10-17(26-2)21(28-4)18(11-14)27-3/h10-11,13,23H,6-9H2,1-5H3

InChI Key

WLJWDJWWGNFSFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCCSC

Origin of Product

United States

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